5-[[3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[[3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, iodo, nitrophenyl, and sulfanylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Ethoxy-Iodo-Phenyl Intermediate: This step involves the iodination of a phenyl ring followed by the introduction of an ethoxy group. Common reagents include iodine and ethyl alcohol, with the reaction typically carried out under reflux conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid as reagents.
Formation of the Methoxy-Phenyl Intermediate: This step involves the methoxylation of the phenyl ring using methanol and a suitable catalyst.
Formation of the Diazinane Ring: The diazinane ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the intermediates to form the target compound. This step may require a coupling reagent such as dicyclohexylcarbodiimide (DCC) and is typically carried out under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development or as a biochemical probe.
Medicine
In medicine, the compound’s potential pharmacological properties, such as anti-inflammatory or anticancer activities, can be explored. Its ability to undergo various chemical reactions allows for the synthesis of derivatives with enhanced biological activity.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[[3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-[[3-Ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but lacks the iodo group.
5-[[3-Methoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the iodo group in 5-[[3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione makes it unique compared to its analogs. The iodo group can participate in specific chemical reactions, such as nucleophilic substitution, which may not be possible with other similar compounds. Additionally, the combination of ethoxy, iodo, and nitrophenyl groups in a single molecule provides a unique set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
5-[[3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16IN3O6S/c1-2-29-16-9-12(7-14-18(25)22-20(31)23-19(14)26)8-15(21)17(16)30-10-11-3-5-13(6-4-11)24(27)28/h3-9H,2,10H2,1H3,(H2,22,23,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMCZSPIGHTARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)I)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16IN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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